

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Cyclophenin

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Compound of Interest

Compound Name: (-)-Cyclophenin

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Introduction

(-)-Cyclophenin is a naturally occurring benzodiazepine alkaloid produced by various species of the *Penicillium* fungus, including *Penicillium cyclopium* and *Penicillium aurantiogriseum*.^[1] As a secondary metabolite, it is part of a complex biosynthetic pathway and serves as a precursor to other bioactive compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of **(-)-Cyclophenin**, its biosynthesis, and relevant experimental protocols, designed to support research and development activities in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

(-)-Cyclophenin is a chiral molecule with a complex spirocyclic structure. Its physicochemical properties are summarized in the tables below. It is important to note that while the levorotatory nature of the molecule is indicated by its name, a specific value for its optical rotation is not readily available in the public literature. Similarly, a precise melting point has not been consistently reported.

Identification and General Properties

Property	Value	Source
IUPAC Name	4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione	PubChem
Molecular Formula	C ₁₇ H ₁₄ N ₂ O ₃	[1]
CAS Number	20007-87-8	[1]
Synonyms	Cyclopenin, (-)-Cyclopenine	[1]

Quantitative Physical and Chemical Data

Property	Value	Source
Molecular Weight	294.30 g/mol	[1]
Exact Mass	294.10044231 Da	[1]
Melting Point	Not reported in the searched literature.	
Optical Rotation ([α] _D)	Levorotatory, specific value not reported in the searched literature.	
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Limited solubility in water.	

Spectroscopic Data

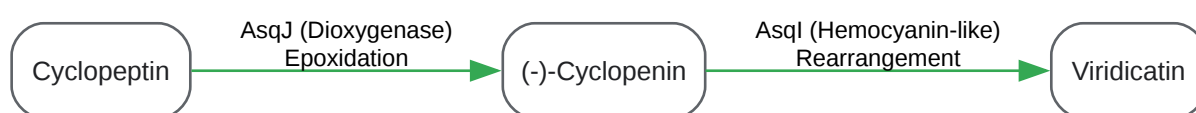
Spectroscopic analysis is crucial for the identification and structural elucidation of **(-)-Cyclopenin**. The following data has been reported:

- ¹³C NMR Spectroscopy: Spectral data is available and has been referenced in public databases.[1]
- Mass Spectrometry: Data from Gas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass Spectrometry (MS-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are

available, providing information on its mass and fragmentation patterns.[1]

Biosynthesis

(-)-Cyclopenin is biosynthesized from the precursor cyclopeptin. The pathway involves an epoxidation step catalyzed by the non-heme dioxygenase AsqJ, followed by a rearrangement to viridicatin, which is catalyzed by the hemocyanin-like protein AsqI.[2] The conversion of cyclopenin to viridicatin is a key step in the biosynthesis of viridicatin-type fungal alkaloids.[2][3][4]



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Biosynthesis of Viridicatin from Cyclopeptin via **(-)-Cyclopenin**.

Biological Activity

The direct biological activity of **(-)-Cyclopenin** is not extensively documented. Its primary known role is as an intermediate in the biosynthesis of 3-O-methyl viridicatin. This downstream product has been identified as a potent inhibitor of tumor necrosis factor alpha (TNF α)-induced replication of the Human Immunodeficiency Virus (HIV).[5][6][7] The anti-HIV activity of related cyclopentenone prostaglandins often involves the inhibition of viral replication at the transcriptional level.[8][9] Further research is required to determine if **(-)-Cyclopenin** itself possesses any intrinsic biological or pharmacological activities.

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation and characterization of **(-)-Cyclopenin**, based on methodologies reported for similar fungal metabolites.

Isolation of (-)-Cyclopenin from *Penicillium* sp.

This protocol is adapted from methods used for the isolation of cyclopenin analogues from *Penicillium citrinum*.

- Fermentation:
 - Cultivate the selected *Penicillium* strain on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or a defined liquid medium) to promote the production of secondary metabolites.
 - Incubate the culture under optimal conditions of temperature and duration.
- Extraction:
 - Harvest the fungal biomass and/or the culture broth.
 - Perform a solvent extraction using an appropriate organic solvent such as ethyl acetate or methanol to isolate the crude extract containing **(-)-Cyclopenin**.
 - Concentrate the crude extract under reduced pressure.
- Purification:
 - Subject the crude extract to column chromatography using a stationary phase like silica gel or a polymeric resin.
 - Elute with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the fractions.
 - Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Pool the fractions containing **(-)-Cyclopenin** and perform further purification by preparative HPLC, typically using a reversed-phase column (e.g., C18), to obtain the pure compound.

NMR Spectroscopic Analysis

This is a general procedure for obtaining NMR spectra of a purified sample of **(-)-Cyclopenin**.

- Sample Preparation:

- Dissolve an accurately weighed sample of pure **(-)-Cyclopenin** (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. The final volume should be approximately 0.5-0.7 mL.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum to assess the proton environment.
 - Acquire a proton-decoupled ^{13}C NMR spectrum to identify the carbon skeleton.
 - For detailed structural elucidation, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- Data Processing:
 - Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
 - Integrate the signals and determine the chemical shifts (referenced to the solvent signal or an internal standard like TMS) and coupling constants.

Conclusion

(-)-Cyclopenin is a significant natural product with a well-defined chemical structure and a key role in the biosynthesis of other bioactive compounds. While much is known about its chemical properties and biosynthesis, further research is needed to fully characterize its physical properties, such as its specific optical rotation and melting point, and to explore its potential direct biological activities. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists engaged in the study and application of this intriguing molecule.

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